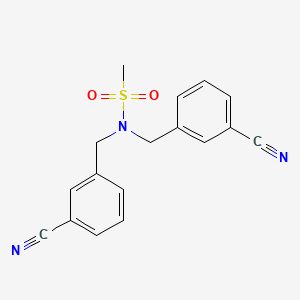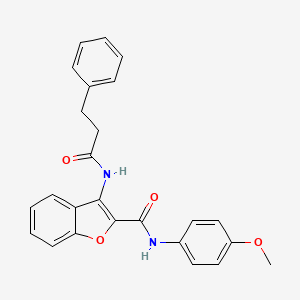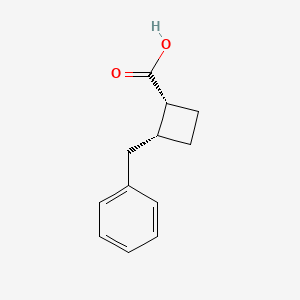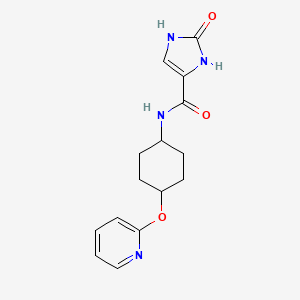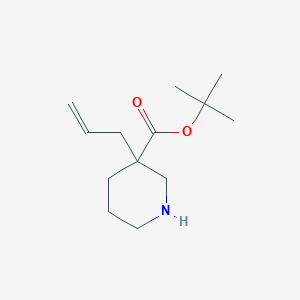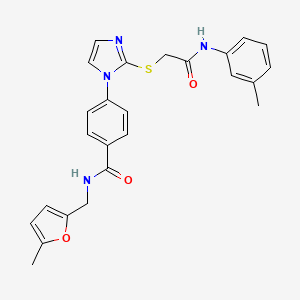
5-Bromo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrimidine (also known as TFP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TFP is a potent and selective inhibitor of certain protein kinases, which are enzymes that play a crucial role in cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Novel Compounds
Researchers have synthesized novel heterocyclic compounds derived from 5-Bromo-2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrimidine, demonstrating potential as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
2. Antimicrobial Activities
New pyridothienopyrimidines and pyridothienotriazines have been synthesized, demonstrating significant in vitro antimicrobial activities. This suggests the potential use of these compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
3. Nucleoside Synthesis
The compound has been used in the synthesis of pseudouridine and 5-β-D-ribofuranosyluridine, highlighting its role in nucleoside chemistry and potential applications in biochemical research (Brown, Burdon, & Slatcher, 1968).
4. Dipeptidyl Peptidase Inhibitor
In pharmacokinetics studies, related pyrimidine derivatives have been examined as dipeptidyl peptidase IV inhibitors for treating type 2 diabetes. These studies provide insights into the drug's metabolism, excretion, and pharmacokinetics (Sharma et al., 2012).
5. Antiproliferative Activities
Research has been conducted on the synthesis and in vitro antiproliferative activity of pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines, suggesting potential in cancer treatment (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Eigenschaften
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N6/c14-9-6-18-12(19-7-9)23-3-1-22(2-4-23)11-5-10(13(15,16)17)20-8-21-11/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDJJWGPZRJKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

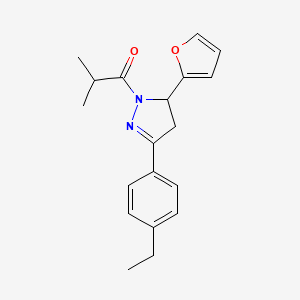
![N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2730478.png)
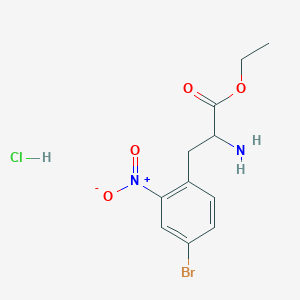

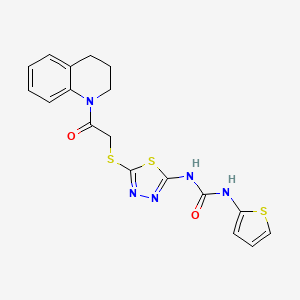
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans](/img/structure/B2730488.png)
